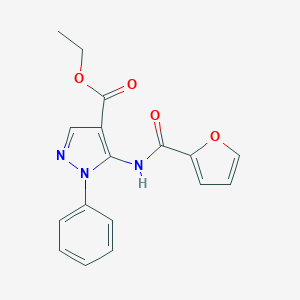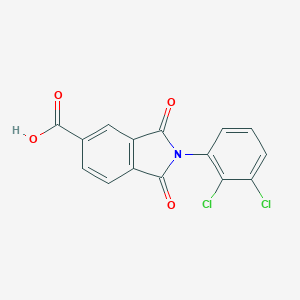![molecular formula C20H21NO3S B408172 [3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate](/img/structure/B408172.png)
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group on the benzoic acid moiety and a piperidine-1-carbothioyl group attached to the phenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate typically involves the esterification of 4-methoxy-benzoic acid with a phenol derivative containing the piperidine-1-carbothioyl group. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine-1-carbothioyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 4-Methoxy-benzoic acid.
Reduction: 4-Methoxy-benzyl alcohol.
Substitution: Various substituted phenyl esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine-1-carbothioyl group could play a role in binding to these targets, while the methoxy group might influence the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-benzoic acid phenyl ester: Lacks the piperidine-1-carbothioyl group.
Benzoic acid 3-(piperidine-1-carbothioyl)-phenyl ester: Lacks the methoxy group.
4-Methoxy-benzoic acid 3-(morpholine-1-carbothioyl)-phenyl ester: Contains a morpholine group instead of piperidine.
Uniqueness
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate is unique due to the combination of the methoxy group and the piperidine-1-carbothioyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H21NO3S |
|---|---|
Peso molecular |
355.5g/mol |
Nombre IUPAC |
[3-(piperidine-1-carbothioyl)phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C20H21NO3S/c1-23-17-10-8-15(9-11-17)20(22)24-18-7-5-6-16(14-18)19(25)21-12-3-2-4-13-21/h5-11,14H,2-4,12-13H2,1H3 |
Clave InChI |
YFYVPMTXJCORGT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=S)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chlorobenzoyl)amino]-N-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408089.png)
![2-(benzoylamino)-N-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408092.png)
![2-[(2-chlorobenzoyl)amino]-N-(3-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408096.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408097.png)
![N-{3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B408098.png)
![N-(3-methylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408099.png)
![6-BENZYL-5-(3,4-DIMETHYLPHENYL)-1-PHENYL-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B408102.png)
![N-(4-methoxyphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B408103.png)
![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408104.png)
![1-phenyl-5-[(2-phenylacetyl)amino]-N,N-dipropylpyrazole-4-carboxamide](/img/structure/B408106.png)

![N-(4-bromophenyl)-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B408110.png)


